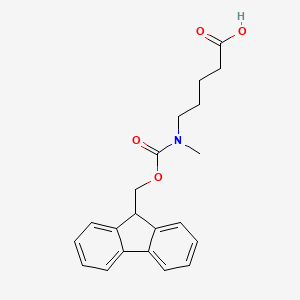

Fmoc-meape(5)-OH

Description

Contextualization within the Landscape of Modified Amino Acid Building Blocks

The synthesis of peptides with tailored properties often necessitates the incorporation of non-standard or modified amino acid building blocks. These modifications can range from simple alterations, such as N-alkylation, to the introduction of complex side chains or backbone scaffolds. Fmoc-meape(5)-OH falls into the category of N-methylated, non-proteinogenic amino acids. The pentanoic acid backbone provides a flexible linker within a peptide sequence, a feature that is often exploited in the design of molecules with specific conformational requirements.

The use of such modified building blocks is a cornerstone of modern medicinal chemistry and materials science, enabling the creation of molecules with enhanced stability, bioavailability, and novel functionalities that are not achievable with the 20 proteinogenic amino acids alone.

Significance of N-Methylated Amino Acid Derivatives in Peptidomimetic and Materials Science

The introduction of a methyl group on the amide nitrogen of an amino acid residue, a modification present in this compound, has profound implications for the resulting peptide's structure and function. This seemingly minor alteration can significantly impact several key properties:

Proteolytic Stability: N-methylation can render peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs. researchgate.net

Conformational Control: The presence of an N-methyl group restricts the rotation around the peptide bond, influencing the local secondary structure and promoting specific conformations, such as turns or helices. This conformational constraint is a powerful tool in the design of bioactive peptides with high affinity and selectivity for their targets.

Increased Lipophilicity: The addition of a methyl group enhances the lipophilicity of the peptide, which can improve its ability to cross cell membranes and increase its bioavailability. researchgate.net

Modulation of Hydrogen Bonding: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This can disrupt or stabilize secondary structures and influence intermolecular interactions.

Enhanced Solubility: By disrupting interchain hydrogen bonding that can lead to aggregation, N-methylation can improve the solubility of peptides.

In materials science, N-methylated amino acids are incorporated into polymers and other materials to control their self-assembly properties, create well-defined nanostructures, and impart specific functionalities.

Overview of Key Research Domains for this compound

While specific, in-depth research articles detailing the direct application of this compound are not extensively available in the public domain, its structural characteristics suggest its utility in several key research areas:

Design of Flexible Linkers in Peptides: The five-carbon chain of the pentanoic acid moiety provides a flexible spacer that can be used to connect different functional domains of a peptide or to span a specific distance within a binding pocket. The N-methylation adds a layer of conformational control to this flexibility. The use of flexible linkers is crucial in the design of fusion proteins and chimeric peptides, where they can ensure the proper folding and function of the linked domains. nih.gov

Synthesis of Peptidomimetics with Enhanced Pharmacokinetic Properties: Given the known advantages of N-methylation, this compound is a prime candidate for incorporation into peptidomimetics to improve their stability against enzymatic degradation and enhance their cell permeability. researchgate.net

Development of Conformationally Constrained Peptides: The steric hindrance introduced by the N-methyl group can be strategically employed to induce specific turns or bends in a peptide backbone, which is a key strategy in the design of receptor agonists and antagonists.

Probing Structure-Activity Relationships: By systematically replacing standard amino acids with this compound, researchers can investigate the role of backbone flexibility and N-methylation at specific positions on the biological activity of a peptide.

Further research and publication are needed to fully elucidate the specific applications and discoveries enabled by this particular chemical compound.

Structure

3D Structure

Properties

IUPAC Name |

5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-22(13-7-6-12-20(23)24)21(25)26-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACCHZGQHFDCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173690-48-7 | |

| Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Supramolecular Structural Analysis of Fmoc Meape 5 Oh Derivatives

Conformational Analysis of Fmoc-meape(5)-OH and its Oligomers

A combination of experimental techniques and theoretical calculations is employed to explore the conformational landscape of this compound and its related oligomers. Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) provide valuable insights into the solution-state structure and folding patterns of these molecules. unifi.it For instance, NMR can be used to determine inter-proton distances and dihedral angles, which are then used to generate structural models. unifi.it

Theoretical approaches, including molecular dynamics (MD) simulations and quantum chemistry calculations, complement experimental data by providing a detailed energetic and structural understanding of the possible conformations. chemrxiv.orgmdpi.com These computational methods allow for the exploration of the potential energy surface of the molecule, identifying stable low-energy conformations and the barriers between them. chemrxiv.org Enhanced sampling techniques in MD simulations can be particularly useful for overcoming free energy barriers and characterizing the thermodynamics of conformational changes. chemrxiv.org

| Method | Type | Information Obtained | Key References |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Experimental | Inter-atomic distances, dihedral angles, solution-state structure | unifi.it |

| Circular Dichroism (CD) | Experimental | Secondary structure elements (e.g., helices, sheets) | unifi.it |

| Molecular Dynamics (MD) Simulations | Theoretical | Dynamic behavior, conformational ensembles, free energy landscapes | chemrxiv.org |

| Quantum Chemistry Calculations | Theoretical | Energetics of different conformations, electronic structure | mdpi.com |

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a key modification that significantly influences the conformational properties of peptides and peptidomimetics. researchgate.netnih.gov This modification can enhance metabolic stability and cell permeability, making it a valuable tool in drug design. csic.esnih.govresearchgate.net

The presence of an N-methyl group restricts the rotation around the C-N bond of the peptide backbone, which can favor specific conformations. researchgate.net This can lead to a more pre-organized structure, which may be beneficial for binding to biological targets. Furthermore, N-methylation can influence the orientation of side chains, which can have a profound effect on intermolecular interactions and self-assembly processes. mdpi.com While N-methylation can improve many properties of peptides, it can also present challenges in synthesis. nih.gov

Chirality and Stereochemical Integrity during this compound Manipulation

The stereochemistry of the constituent amino acids is a critical factor in determining the structure and function of peptides and their derivatives. Maintaining chiral purity during synthesis and subsequent manipulations is paramount, as even small amounts of epimerization can lead to significant changes in biological activity and self-assembly behavior.

The synthesis of peptides, particularly those containing sterically hindered or unusual amino acids, can be susceptible to racemization. nih.gov The choice of coupling reagents, solvents, and reaction conditions all play a role in preserving the stereochemical integrity of the chiral centers. nih.govpeptide.com For instance, certain coupling reagents used in solid-phase peptide synthesis (SPPS) can increase the risk of epimerization, especially for amino acids like histidine. nih.gov Careful selection of protecting groups for amino acid side chains is also crucial to prevent side reactions that could lead to loss of chiral purity. peptide.com The development of new synthetic methodologies aims to minimize these risks and ensure the production of stereochemically pure peptides. spbu.ru

Self-Assembly Phenomena and Supramolecular Architectures

Fmoc-protected amino acids and peptides are well-known for their ability to self-assemble into a variety of supramolecular structures, including nanofibers, nanotubes, and hydrogels. frontiersin.orgchemrxiv.orgresearchgate.net This process is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking of the aromatic fluorenyl groups, and hydrophobic interactions. frontiersin.org

The self-assembly of Fmoc-derivatives is a complex process that can be triggered by changes in environmental conditions such as pH, temperature, or solvent composition. nih.govchemrxiv.org The initial step often involves the formation of small aggregates or micelles, which then grow into larger, more ordered structures. nih.gov The thermodynamics of this process can be studied using techniques like isothermal titration calorimetry (ITC) to determine the enthalpic and entropic contributions to the Gibbs free energy of assembly. chemrxiv.org

The mechanism of self-assembly can be influenced by the specific amino acid sequence and the presence of modifications. For example, the introduction of hydrophilic or charged residues can alter the balance of forces driving the assembly process, leading to different morphologies. rsc.org The kinetics of self-assembly can also vary significantly, with some systems forming gels within minutes while others may take days. nih.gov

The hierarchical organization of the self-assembled structures is highly dependent on the molecular structure of the building blocks. Factors such as the length of aliphatic chains, C-terminal modifications, and aromatic interactions all play a crucial role in determining the final morphology of the supramolecular assembly.

Aliphatic Chain Length: The length of aliphatic side chains can influence the packing of the molecules within the self-assembled structure. montana.eduresearchgate.net Longer chains can lead to increased hydrophobic interactions, which can promote the formation of more ordered and stable structures. montana.edu

| Structural Feature | Effect on Self-Assembly | Key References |

|---|---|---|

| Aliphatic Chain Length | Affects packing and hydrophobicity, influencing the formation of monolayers or bilayers. | montana.eduresearchgate.net |

| C-Terminal Modification | Alters hydrophobicity and hydrogen bonding, affecting gelation and fibril formation. | nih.govnih.gov |

| Aromatic Interactions | Drives self-assembly through π-π stacking, determining the overall architecture. | upc.eduplos.org |

Investigational Applications of Fmoc Meape 5 Oh in Advanced Chemical and Biological Systems

Development of Chemical Probes for Biochemical Research

Application in Enzyme Mechanism Elucidation and Ligand Binding Studies

The study of enzyme mechanisms and the interactions between ligands and their receptors are fundamental to drug discovery and molecular biology. The incorporation of modified amino acids like Fmoc-meape(5)-OH into peptide chains offers a powerful method for probing these interactions in detail.

The N-methylation of the peptide backbone is a key modification that can significantly alter a peptide's properties. researchgate.net This simple methylation can improve the pharmacokinetic characteristics of biologically active peptides, making them more stable against degradation by proteases. researchgate.netingentaconnect.com This increased stability is crucial for creating substrate analogs or inhibitors that can reside in an enzyme's active site long enough for detailed mechanistic studies without being rapidly destroyed. ingentaconnect.com Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can help to lock the peptide into a specific shape. nih.gov By observing how this constrained conformation affects binding affinity, researchers can deduce the "bioactive conformation" required for a peptide to interact with its target. nih.gov

The pentanoic acid component of this compound provides a flexible five-carbon spacer. This linker can be used to investigate the spatial requirements of a binding pocket. By inserting this spacer into a known peptide ligand, scientists can analyze whether increasing the distance between key interaction points affects the binding strength, providing a molecular ruler to map the topology of an enzyme active site or receptor surface. The fluorenylmethyloxycarbonyl (Fmoc) group itself can interact with hydrophobic pockets in proteins, potentially influencing binding.

A hypothetical research scenario could involve comparing a native peptide ligand with an analog where a specific amino acid is replaced by the meape(5) residue. The resulting data on binding affinity and enzymatic stability would provide critical insights, as illustrated in the table below.

Table 1: Hypothetical Data for Ligand Binding and Stability Study

| Compound | Peptide Sequence | Binding Affinity (Kd) | Half-life in Plasma |

|---|---|---|---|

| Native Ligand | Ac-Gly-Lys-Ala-Val-NH₂ | 50 nM | 15 minutes |

| Modified Ligand | Ac-Gly-meape(5) -Ala-Val-NH₂ | 75 nM | 120 minutes |

This table is illustrative and provides hypothetical data to demonstrate the potential experimental outcomes.

Construction of Peptide Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) of peptide libraries is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to find new therapeutic leads. The construction of these libraries relies heavily on Solid-Phase Peptide Synthesis (SPPS), a technique for which Fmoc-protected amino acids are the primary building blocks. nih.govmolport.com

The Fmoc group is ideal for SPPS because it is stable during the peptide bond-forming (coupling) steps but can be easily removed with a mild base, such as piperidine (B6355638), without damaging the growing peptide chain or the solid support it is attached to. nih.govmdpi.com this compound can be readily used in automated SPPS protocols to be incorporated at any desired position within a peptide sequence. researchgate.net

The inclusion of non-canonical amino acids like this compound is a key strategy for increasing the structural diversity of a peptide library far beyond what is possible with the 20 standard proteinogenic amino acids. nih.gov This diversity enhances the chances of discovering peptides with novel functions or improved properties. Specifically, incorporating this compound introduces two desirable features into the library members: N-methylation and a flexible spacer.

Peptides containing N-methylated residues often exhibit enhanced metabolic stability and better cell permeability, which are critical for developing orally available drugs. nih.govresearchgate.net By creating a library where this modification is systematically included, researchers can screen for compounds that not only bind to a target but also possess favorable drug-like properties from the outset. This "N-methyl scan" of a bioactive peptide can accelerate the drug development process significantly. nih.gov

The table below illustrates how this compound could be used to generate diversity in a small peptide library for HTS.

Table 2: Representative Sequences from a Peptide Library Incorporating meape(5)

| Library Position 1 | Library Position 2 | Library Position 3 | Library Position 4 |

|---|---|---|---|

| Alanine | Glycine | meape(5) | Leucine |

| Arginine | meape(5) | Proline | Tryptophan |

| meape(5) | Phenylalanine | Valine | Serine |

This table shows a small selection of possible peptide sequences to illustrate the programmed incorporation of the non-canonical residue.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid |

| Ac-Gly-Lys-Ala-Val-NH₂ | Acetyl-Glycyl-Lysyl-Alanyl-Valine-amide |

| Ac-Gly-meape(5)-Ala-Val-NH₂ | Acetyl-Glycyl-(5-(methylamino)pentanoyl)-Alanyl-Valine-amide |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Piperidine | Piperidine |

| Alanine | Alanine |

| Glycine | Glycine |

| Leucine | Leucine |

| Arginine | Arginine |

| Proline | Proline |

| Tryptophan | Tryptophan |

| Phenylalanine | Phenylalanine |

| Valine | Valine |

| Serine | Serine |

Computational and Theoretical Chemical Investigations of Fmoc Meape 5 Oh Systems

Quantum Mechanical and Molecular Mechanics Simulations for Conformational Landscapes

The conformational landscape of a molecule dictates its physical and chemical properties. For Fmoc-meape(5)-OH, the flexibility of the pentanoic acid chain and the rotational freedom around several single bonds result in a vast number of possible spatial arrangements (conformers). Computational simulations using both quantum mechanics (QM) and molecular mechanics (MM) are employed to map this landscape and identify low-energy, stable conformations. nih.govnih.gov

Molecular Mechanics (MM) simulations are the workhorse for exploring the conformational space of large molecules. nih.gov They use classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates. These force fields are collections of parameters that describe interactions like bond stretching, angle bending, torsional strain, and non-bonded forces (van der Waals and electrostatic interactions). nih.gov By systematically rotating the molecule's dihedral angles and minimizing the energy, a potential energy surface can be generated, revealing the most probable conformations.

Quantum Mechanical (QM) methods, while more computationally intensive, provide a more accurate description of the electronic structure and can be used to refine the energies of the low-energy conformers identified by MM simulations. nih.gov Hybrid QM/MM approaches can also be utilized, where the electronically sensitive part of the molecule (such as the aromatic Fmoc group) is treated with QM, and the rest of the system is handled by MM. nih.gov These simulations generate data on the relative stability of different conformers, the energy barriers between them, and the key intramolecular interactions (e.g., hydrogen bonds or dispersion forces) that stabilize specific shapes.

Table 5.1: Example of Calculated Low-Energy Conformers for a Flexible Fmoc-Amino Acid Analogue This table presents hypothetical data to illustrate typical results from a conformational analysis.

| Conformer ID | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|---|

| A | 178.5 | 65.2 | 0.00 | Extended Chain |

| B | -60.1 | 175.4 | 0.85 | Intramolecular H-bond (COOH to C=O) |

| C | 70.3 | -58.9 | 1.23 | Folded, π-stacking interaction with linker |

| D | 179.0 | -72.1 | 1.55 | Extended Chain |

In Silico Predictions of Self-Assembly Behavior and Intermolecular Interactions

The N-terminal Fmoc group is well-known for its ability to drive the self-assembly of amino acids and peptides into ordered nanostructures, such as fibrils and hydrogels. nih.govmdpi.com This process is primarily governed by non-covalent intermolecular interactions, particularly π-π stacking of the aromatic fluorenyl rings. mdpi.comaalto.fi Computational modeling, especially molecular dynamics (MD) simulations, is an indispensable tool for predicting and understanding this behavior at the molecular level. researchgate.netmdpi.com

MD simulations can model the aggregation of multiple this compound molecules in a solvent (typically water) over time. These simulations track the trajectories of all atoms, providing a dynamic picture of how monomers interact and organize into larger assemblies. mdpi.com The simulations can reveal the preferred packing arrangements, the role of hydrogen bonding between the carboxylic acid and amide groups, and the influence of hydrophobic interactions. aalto.firesearchgate.net

Energy calculations on dimers and larger oligomers can quantify the strength of the different intermolecular forces contributing to self-assembly. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov Such analyses consistently show that for Fmoc-containing molecules, dispersion forces (driving π-π stacking) are a dominant stabilizing factor. researchgate.net

Table 5.2: Illustrative Breakdown of Intermolecular Interaction Energies in an Fmoc-Derivative Dimer This table presents generalized data based on computational studies of similar systems to illustrate the contributions of various forces.

| Interaction Type | Description | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Dispersion forces between fluorenyl rings | -10 to -15 |

| Hydrogen Bonding | Between amide N-H and carbonyl C=O groups | -3 to -6 |

| Hydrogen Bonding | Between carboxylic acid groups | -5 to -8 |

| Van der Waals | Interactions involving aliphatic chains | -1 to -3 |

Theoretical Approaches to Reaction Mechanism Understanding in this compound Synthesis

The synthesis of this compound, like other Fmoc-protected amino acids, involves several key chemical transformations. The primary step is the N-acylation of the parent amino acid with an Fmoc-donating reagent, followed by purification. Theoretical chemistry can be used to investigate the mechanisms of these reactions to optimize conditions and predict potential side reactions. luxembourg-bio.comnih.gov

Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathways. For the N-acylation step, theoreticians can calculate the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies, which are directly related to reaction rates. By comparing different pathways—for instance, using different activating agents or bases—a more efficient synthetic route can be designed. scispace.com

Another critical aspect of Fmoc chemistry is the removal (deprotection) of the Fmoc group, which is typically achieved using a secondary amine base like piperidine (B6355638). luxembourg-bio.comspringernature.com The mechanism is a well-established base-catalyzed β-elimination. luxembourg-bio.com Theoretical models can elucidate the finer details of this process, including the role of the solvent, the structure of the transition state, and the stability of intermediates. Understanding these details helps in preventing side reactions, such as the formation of piperidine-fulvene adducts that can complicate purification. nih.gov

Table 5.3: Computational Analysis of Key Steps in Fmoc-Amino Acid Synthesis This table outlines how theoretical methods are applied to understand the synthesis process.

| Synthetic Step | Reaction Description | Computational Method | Information Gained |

|---|---|---|---|

| N-Acylation | Amino acid + Fmoc-OSu → Fmoc-amino acid | DFT | Transition state structure, activation energy, reaction pathway |

| Fmoc Deprotection | Fmoc-amino acid + Piperidine → Amino acid | DFT, MD | Mechanism of β-elimination, role of solvent, transition state analysis |

| Side Reaction | Aspartimide formation (in relevant sequences) | QM/MM | Mechanism, energy barriers, influence of neighboring residues researchgate.net |

Future Research Directions and Translational Perspectives for Fmoc Meape 5 Oh

Synergistic Integration with Emerging Synthetic Methodologies

The amenability of Fmoc-meape(5)-OH to solid-phase peptide synthesis (SPPS) provides a solid foundation for its incorporation into more complex molecular architectures. Future research will likely focus on its synergistic integration with a variety of cutting-edge synthetic methodologies to create novel peptides and peptidomimetics with enhanced functionalities.

One promising avenue is the use of this compound in hybrid synthesis approaches that combine SPPS with solution-phase techniques. This would allow for the construction of large and complex molecules that are difficult to assemble using a single methodology. For instance, a peptide fragment containing this compound could be synthesized on a solid support and then coupled to another fragment in solution, enabling the creation of intricate cyclic or branched structures.

Furthermore, the integration of this compound with chemo- and site-selective ligation strategies is an area ripe for exploration. Techniques such as native chemical ligation (NCL) and other chemoselective reactions could be employed to conjugate peptides containing this N-methylated building block to other molecules, including proteins, nanoparticles, and surfaces. This would facilitate the development of sophisticated bioconjugates for targeted drug delivery and diagnostic applications.

The N-methyl group in this compound can also be exploited in the synthesis of peptoids and other peptidomimetics. By serving as a key building block, it can introduce conformational constraints and improve the pharmacokinetic properties of the resulting molecules. Research in this area could lead to the discovery of new therapeutic agents with enhanced stability and oral bioavailability.

| Synthetic Methodology | Potential Application with this compound | Desired Outcome |

| Hybrid Solid-Phase/Solution-Phase Synthesis | Creation of large, cyclic, or branched peptides. | Novel therapeutic peptides with complex architectures. |

| Native Chemical Ligation (NCL) | Conjugation to proteins or other biomolecules. | Targeted drug-protein conjugates, advanced biomaterials. |

| Click Chemistry | Attachment to functionalized surfaces or nanoparticles. | Development of novel biosensors and drug delivery systems. |

| Peptoid Synthesis | Incorporation into peptidomimetic backbones. | Creation of enzyme-resistant and orally bioavailable therapeutics. |

Advanced Functional Material Design and Characterization

The inherent self-assembly properties of the Fmoc group suggest that this compound is a prime candidate for the bottom-up fabrication of advanced functional materials. The presence of the N-methyl group can further modulate the self-assembly process, leading to the formation of unique nanostructures with tailored properties.

Future investigations are expected to delve into the self-assembly of this compound into hydrogels, nanofibers, and other ordered structures . The influence of the N-methyl group on the packing and intermolecular interactions within these assemblies will be a key area of study. By controlling factors such as pH, temperature, and solvent conditions, it may be possible to direct the formation of specific morphologies with desired mechanical and chemical properties.

These self-assembled materials hold significant promise for a range of applications. For example, hydrogels derived from this compound could be engineered for controlled drug release , where the N-methyl group could influence the diffusion and release kinetics of encapsulated therapeutic agents. The inherent biocompatibility of amino acid-based materials makes them particularly suitable for biomedical applications.

Moreover, the incorporation of this compound into composite materials could lead to the development of novel functional systems. By co-assembling with other Fmoc-amino acids, polymers, or nanoparticles, it may be possible to create materials with enhanced properties, such as improved mechanical strength, conductivity, or catalytic activity. The characterization of these materials using advanced techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and circular dichroism (CD) spectroscopy will be crucial for understanding their structure-property relationships.

| Material Type | Potential Application | Key Feature Conferred by this compound |

| Hydrogels | 3D cell culture, tissue engineering, drug delivery. | Tunable mechanical properties and controlled release. |

| Nanofibers | Scaffolds for regenerative medicine, biosensors. | High surface area-to-volume ratio and biocompatibility. |

| Vesicles/Micelles | Nanocarriers for targeted drug delivery. | Encapsulation of hydrophobic drugs. |

| Composite Materials | Enhanced mechanical or conductive properties. | Modulation of self-assembly and material properties. |

Novel Applications in Chemical Biology and Bio-Inspired Systems

The unique combination of features in this compound makes it a valuable tool for addressing fundamental questions in chemical biology and for the design of bio-inspired systems.

In the realm of chemical biology , this compound can be used as a building block to create probes for studying biological processes. The N-methyl group can mimic modifications found in natural peptides, allowing for the investigation of protein-protein interactions and enzyme mechanisms. Peptides containing this modification can serve as inhibitors or modulators of specific biological pathways.

Furthermore, the self-assembling nature of this compound can be harnessed to create bio-inspired systems that mimic biological structures and functions . For instance, self-assembled nanostructures could be designed to mimic the fibrous networks of the extracellular matrix, providing a more physiologically relevant environment for cell culture studies.

Another exciting prospect is the use of this compound in the development of minimalistic bio-inspired catalysts . The defined spatial arrangement of functional groups within self-assembled structures could create microenvironments that facilitate specific chemical reactions, mimicking the active sites of enzymes.

The table below outlines potential research directions in chemical biology and bio-inspired systems for this compound.

| Research Area | Specific Application | Scientific Goal |

| Enzyme Inhibition | Design of peptides containing this compound to target specific proteases. | Development of new therapeutic agents for diseases involving dysregulated enzyme activity. |

| Protein-Protein Interaction Probes | Synthesis of labeled peptides to study binding interfaces. | Elucidation of molecular recognition events in biological systems. |

| Bio-inspired Scaffolds | Creation of self-assembled hydrogels for 3D cell culture. | Mimicking the native cellular microenvironment for tissue engineering applications. |

| Supramolecular Catalysis | Development of self-assembled catalysts for specific chemical transformations. | Designing efficient and selective catalytic systems inspired by enzymes. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for incorporating Fmoc-meape(5)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is integrated into SPPS using standard Fmoc deprotection and coupling cycles. Deprotection involves 20% piperidine in DMF (v/v) for 5–10 minutes, followed by coupling with activators like HBTU/HOBt or DIC/Oxyma in DMF. Ensure resin swelling and monitor coupling efficiency via Kaiser or chloranil tests. Optimize reaction time (30–120 minutes) based on steric hindrance .

Q. How should this compound be characterized to confirm purity and structural integrity?

- Methodological Answer : Use orthogonal analytical methods:

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>98% recommended).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify regiochemistry and absence of racemization .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Pre-dissolved aliquots in DMF or DMSO should be used within 1 week to avoid hydrolysis or oxidation. Monitor moisture content (<0.1% via Karl Fischer titration) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : For challenging sequences:

- Use double coupling with 2–4 equivalents of this compound.

- Employ microwave-assisted SPPS (30–50°C, 10–30 W) to enhance reaction kinetics.

- Substitute DMF with less polar solvents (e.g., NMP) to reduce aggregation. Validate via LC-MS .

Q. What analytical strategies resolve contradictions in purity assessments reported across studies?

- Methodological Answer : Discrepancies often arise from method sensitivity. Address via:

- Orthogonal validation : Combine reversed-phase HPLC with ion-exchange chromatography.

- Dynamic light scattering (DLS) : Detect insoluble aggregates skewing purity data.

- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute quantification .

Q. How can racemization during SPPS using this compound be mitigated?

- Methodological Answer : Racemization is minimized by:

- Low-temperature coupling (0–4°C) with DIC/Oxyma activators.

- Avoiding prolonged exposure to basic conditions (e.g., piperidine >15 minutes).

- Monitoring via Marfey’s reagent derivatization and chiral HPLC .

Q. How does computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model Fmoc-group hydrolysis.

- Parameterize force fields with DFT-calculated partial charges (B3LYP/6-31G*).

- Validate predictions experimentally via accelerated stability studies (40–60°C, pH 2–9) .

Q. What methods troubleshoot low yields or by-product formation in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.